molecular formula C17H16O3 B5733519 4-acetylphenyl 3-phenylpropanoate

4-acetylphenyl 3-phenylpropanoate

Cat. No.: B5733519
M. Wt: 268.31 g/mol
InChI Key: RILLRGWRFVVVOC-UHFFFAOYSA-N
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Description

4-Acetylphenyl 3-phenylpropanoate is an organic compound with the molecular formula C17H16O3 It is an ester formed from the reaction between 4-acetylphenol and 3-phenylpropanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetylphenyl 3-phenylpropanoate typically involves an esterification reaction. One common method is the reaction of 4-acetylphenol with 3-phenylpropanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar esterification techniques. The process may involve continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Acetylphenyl 3-phenylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Acetylphenyl 3-phenylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-acetylphenyl 3-phenylpropanoate depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its mechanism would be related to its interaction with biological targets, which could involve binding to enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

  • 4-Acetylphenyl benzoate
  • 4-Acetylphenyl acetate
  • 3-Phenylpropanoic acid esters

Comparison: 4-Acetylphenyl 3-phenylpropanoate is unique due to the presence of both an acetyl group and a phenylpropanoate moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler esters like 4-acetylphenyl acetate. Additionally, the phenylpropanoate group provides increased steric bulk and potential for additional interactions in biological systems .

Properties

IUPAC Name

(4-acetylphenyl) 3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-13(18)15-8-10-16(11-9-15)20-17(19)12-7-14-5-3-2-4-6-14/h2-6,8-11H,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILLRGWRFVVVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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